3-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
“3-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide” is a chemical compound that contains a thiazole moiety . Thiazole is a five-membered heterocyclic compound containing sulfur and nitrogen atoms . It has been an important heterocycle in the world of chemistry due to its wide range of pharmaceutical and therapeutic activities .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of 2-bromodimedone with cyanothioacetamide . The reactivity of the resulting compound towards some chemical reagents can produce different heterocyclic derivatives .
Molecular Structure Analysis
The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Chemical Reactions Analysis
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Scientific Research Applications
Antibacterial Agents
A novel class of compounds, including analogs related to 3-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide, has been synthesized and evaluated for antibacterial activity. These compounds have shown promising activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antibacterial agents. The study also involved QSAR (Quantitative Structure-Activity Relationship) studies to understand the properties contributing to their antibacterial efficacy (Palkar et al., 2017).
Antifungal Agents
Research on compounds structurally similar to this compound has led to the development of new antifungal agents. By synthesizing and testing a range of derivatives, scientists have identified several compounds with potential antifungal properties, indicating the usefulness of this chemical framework in combating fungal infections (Narayana et al., 2004).
Anticancer Evaluation
The synthesis and evaluation of benzamide derivatives, including those related to the target compound, have been conducted with a focus on their anticancer properties. Certain compounds have demonstrated significant inhibitory effects on various human cancer cell lines, suggesting the potential for these molecules in cancer therapy (Tiwari et al., 2017).
Future Directions
Thiazole derivatives, including “3-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide”, have potential for the development of novel therapeutic agents for a variety of pathological conditions . Medicinal chemists have been focusing their efforts on thiazole-bearing compounds to find new leads, which may later be translated into new drugs .
Properties
IUPAC Name |
3-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c15-10-5-3-4-9(8-10)13(18)17-14-16-11-6-1-2-7-12(11)19-14/h3-5,8H,1-2,6-7H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAHVCCQJOYQGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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